3-Formylbenzamide, a derivative of benzamide, has been the subject of various studies due to its interesting biological activities. Benzamide and its derivatives, such as 3-aminobenzamide, have been widely used to explore the mechanisms of action in different cellular processes, including DNA repair, cytotoxicity, and cellular adhesion. These compounds have shown potential in modulating the effects of other agents like cytotoxic drugs, and their unique properties have led to the development of novel therapeutic agents targeting specific diseases like Helicobacter pylori infections.
A novel class of selective anti-Helicobacter pylori agents, including 3-(arylacetylamino)-N-methylbenzamides, was developed after chemical modification and screening. These compounds, which are structurally related to 3-formylbenzamide, showed potent inhibitory activity against H. pylori, with no effect on other bacteria or fungi. They were particularly effective under acidic conditions, which is relevant for the gastric environment where H. pylori thrives2.
3-Aminobenzamide has been shown to modulate the cytotoxic effects of various agents. It protected fibroblasts from the cytotoxic effects of stimulated granulocytes, potentially by preventing granulocyte adhesion, which could reduce tissue damage in chronic inflammation1. Moreover, it enhanced the toxic and transforming effects of ethyl methanesulfonate in BALB/3T3 cells, highlighting its impact on chemical-induced transformation and DNA repair3.
In the field of radiotherapy, 3-aminobenzamide has been used to sensitize human fibroblasts to radiation. It inhibited the repair of potentially lethal damage and affected the recovery from fractionated radiation exposures, suggesting its potential use in enhancing the efficacy of radiotherapy5.
The mechanism of action of 3-aminobenzamide, a closely related compound to 3-formylbenzamide, has been studied in various contexts. It is known as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. In one study, 3-aminobenzamide was shown to partially protect 3T3 fibroblasts from cytotoxic effects induced by TPA-stimulated granulocytes, suggesting a role in modulating inflammatory responses1. Interestingly, this protection was not mediated by inhibition of nuclear poly(ADP-ribosyl)ation, indicating alternative pathways of action, such as reducing granulocyte adhesion1. Additionally, 3-aminobenzamide enhanced the cytotoxic effects of alkylating agents and potentiated the cytotoxicity of 6-mercaptopurine in Chinese hamster ovary cells by increasing phosphoribosylpyrophosphate levels, which suggests a complex interplay with cellular metabolism34. Furthermore, it has been shown to increase radiosensitivity in human fibroblasts, implicating a role in modulating DNA damage repair mechanisms5.
The compound’s identity is characterized by:
Table 1: Core Identifiers of 3-Formylbenzamide
Property | Value |
---|---|
CAS No. | 126534-87-0 |
Molecular Weight | 149.15 g/mol |
Molecular Formula | C₈H₇NO₂ |
MDL Number | MFCD09758970 |
Synonyms | 3-Carbamoylbenzaldehyde; Benzamide, 3-formyl- |
XLogP3 | 0.4 |
Hydrogen Bond Donor Count | 1 (amide NH₂) |
Hydrogen Bond Acceptor Count | 2 (carbonyl O, aldehyde O) |
The synthesis of 3-formylbenzamide evolved from classical formylation and hydrolysis routes to modern catalytic methods:
Table 2: Key Synthetic Milestones
Method | Conditions | Yield | Key Advantage |
---|---|---|---|
Oxidative Cleavage | (NH₄)₂S₂O₈, Cu/Ag catalysts, 40°C | 52% | Scalable (>30 g), avoids expensive reagents |
Vilsmeier-Haack | POCl₃/DMF, 0–20°C | Moderate | Direct N-formylation |
Carboxylic Acid Activation | 3-Formylbenzoyl chloride + NH₄OH | Variable | High purity (≥97%) |
Synthetic Applications
Medicinal Chemistry Relevance
Table 3: Key Applications in Drug Discovery
Application | Mechanism/Use | Target/Outcome | Source |
---|---|---|---|
Triazole Synthesis | Einhorn-Brunner reaction | Antifungal/anti-inflammatory leads | [2] |
Quinazolinone Formylation | FeCl₃/TBHP-mediated N-1 functionalization | Anticancer agents | [3] |
Nsp14 Inhibition | Covalent binding to Cys387 | SARS-CoV-2 replication suppression (IC₅₀ 3.5–39 μM) | [6] |
Enamide Precursor | Dehydration to vinylogous amides | Natural product mimics (e.g., tubulin inhibitors) | [2] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7